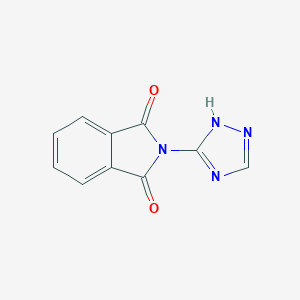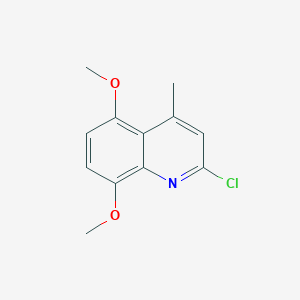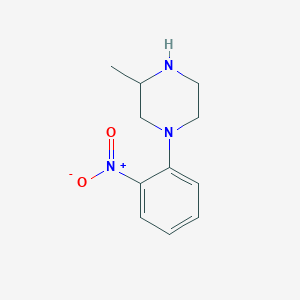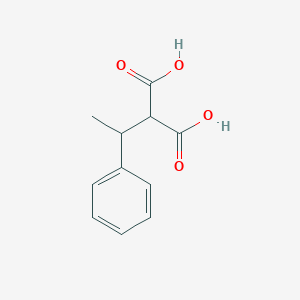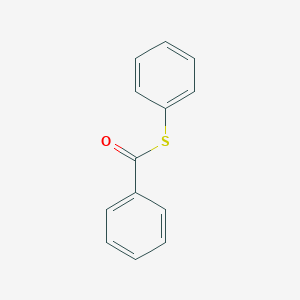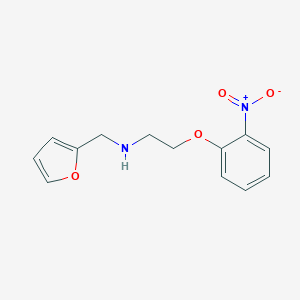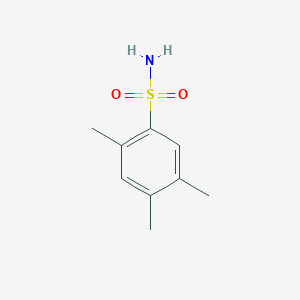![molecular formula C16H16O B187815 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran CAS No. 62096-40-6](/img/structure/B187815.png)
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran, also known as EDIP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EDIP belongs to the family of indeno[2,1-b]pyran derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran is not fully understood, but studies suggest that it acts through multiple pathways. In cancer cells, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran inhibits the activation of NF-κB, which is a key regulator of the inflammatory response. Additionally, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to inhibit the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. In viral infections, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran inhibits viral replication by blocking various stages of the viral life cycle.
Biochemische Und Physiologische Effekte
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to have various biochemical and physiological effects. In cancer cells, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran induces apoptosis, cell cycle arrest, and inhibits cell migration and invasion. In inflammation, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In viral infections, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran inhibits viral replication and reduces viral load. Additionally, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran in lab experiments is its ability to inhibit multiple pathways involved in cancer, inflammation, and viral infections. This makes it a promising candidate for the development of multi-targeted therapies. However, one limitation of using 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and toxicity of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran.
Zukünftige Richtungen
For the study of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran include investigating its potential for other diseases, developing more efficient synthesis methods, and developing drug delivery systems.
Synthesemethoden
The synthesis of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran involves the reaction between 3-ethyl-2,4-dimethylphenol and 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst. The reaction yields a mixture of isomers, which can be separated and purified through column chromatography. The purity of the compound can be confirmed through NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and viral infections. In cancer research, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have demonstrated that 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. Furthermore, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus.
Eigenschaften
CAS-Nummer |
62096-40-6 |
|---|---|
Produktname |
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran |
Molekularformel |
C16H16O |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
3-ethyl-2,4-dimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C16H16O/c1-4-13-10(2)16-14-8-6-5-7-12(14)9-15(16)17-11(13)3/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
ZLFUHDKLUVXDMI-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
Kanonische SMILES |
CCC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



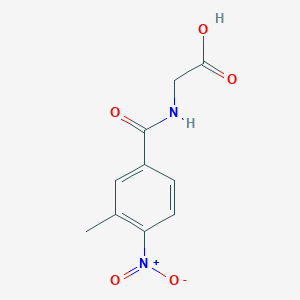

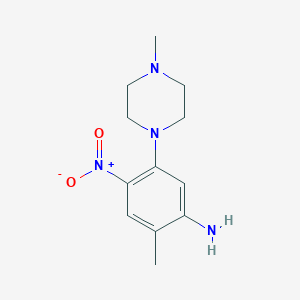
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)


